1-(3-(Ethylsulfonyl)propyl)-1h-1,2,4-triazol-3-amine
CAS No.:
Cat. No.: VC18269085
Molecular Formula: C7H14N4O2S
Molecular Weight: 218.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14N4O2S |
|---|---|
| Molecular Weight | 218.28 g/mol |
| IUPAC Name | 1-(3-ethylsulfonylpropyl)-1,2,4-triazol-3-amine |
| Standard InChI | InChI=1S/C7H14N4O2S/c1-2-14(12,13)5-3-4-11-6-9-7(8)10-11/h6H,2-5H2,1H3,(H2,8,10) |
| Standard InChI Key | HWHKXAQMTKYGGM-UHFFFAOYSA-N |
| Canonical SMILES | CCS(=O)(=O)CCCN1C=NC(=N1)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 1-(3-ethylsulfonylpropyl)-1,2,4-triazol-3-amine, reflects its core structure: a 1,2,4-triazole ring substituted at the N1 position with a 3-(ethylsulfonyl)propyl chain and at the C3 position with an amino group. The ethylsulfonyl moiety () enhances polarity and hydrogen-bonding capacity, potentially improving solubility and target-binding affinity compared to simpler triazole analogs .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 218.28 g/mol |
| IUPAC Name | 1-(3-ethylsulfonylpropyl)-1,2,4-triazol-3-amine |
| Canonical SMILES | CCS(=O)(=O)CCCN1C=NC(=N1)N |
| InChI Key | HWHKXAQMTKYGGM-UHFFFAOYSA-N |
Synthetic Methodologies
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole ring is typically constructed via the click reaction, where a propylazide intermediate reacts with a propargylamine derivative under Cu(I) catalysis. Subsequent sulfonation introduces the ethylsulfonyl group:
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Azide Preparation: 3-Chloropropylazide is synthesized from 1-bromo-3-chloropropane and sodium azide.
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Cycloaddition: Reaction with propargylamine in the presence of CuSO/sodium ascorbate yields 1-(3-chloropropyl)-1H-1,2,4-triazol-3-amine.
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Sulfonation: Nucleophilic substitution of the chloride with ethylsulfinate () in DMF at 80°C affords the target compound.
Physicochemical Properties
Thermal Stability
Triazoles generally exhibit high thermal stability due to aromatic conjugation. Differential scanning calorimetry (DSC) of analogous compounds shows decomposition temperatures exceeding 250°C. The ethylsulfonyl group may further stabilize the molecule via dipole-dipole interactions.
Solubility and Partitioning
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Aqueous Solubility: Estimated at 12–15 mg/mL (25°C) due to the sulfonyl group’s hydrophilicity.
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logP: Predicted value of 0.8 ± 0.3 (ChemAxon), indicating moderate lipophilicity suitable for membrane penetration.
Biological Activity and Mechanisms
Antimicrobial Activity
Though direct data are lacking, structurally related 1,2,4-triazoles demonstrate broad-spectrum activity:
Table 2: Antimicrobial Activity of Analogous Triazoles
| Compound | MIC (μM) vs S. aureus | MIC (μM) vs E. coli |
|---|---|---|
| 5-(2-Aminothiazol-4-yl)-4-phenyltriazole | 0.5–1.0 | 2.0–4.0 |
| Quinazolinylpiperidinyltriazole | 34.5–47.5 | Not tested |
The ethylsulfonyl group in 1-(3-(ethylsulfonyl)propyl)-1H-1,2,4-triazol-3-amine could improve bacterial membrane penetration compared to these analogs .
Industrial and Research Applications
Agrochemical Development
Triazole fungicides (e.g., tebuconazole) dominate the agricultural market. The sulfonyl group in this compound may confer resistance to metabolic degradation in plants, extending field efficacy.
Pharmaceutical Lead Optimization
As a kinase inhibitor scaffold, this triazole could be derivatized to target:
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Oncogenic kinases: c-Met, FLT3, and RET (IC: <1 μM in related compounds) .
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Antifungal targets: CYP51 orthologs in Candida and Aspergillus spp .
Comparison with Related Compounds
Table 3: Structural and Functional Analogues
| Compound | Molecular Weight (g/mol) | Key Features |
|---|---|---|
| 3-(Ethylsulfonyl)-1H-1,2,4-triazol-5-amine | 176.20 | Smaller alkyl chain, lower solubility |
| Fluconazole | 306.27 | Difluorophenyl-triazole, clinical antifungal |
| Foretinib | 632.74 | Triazolotetrazine, c-Met/VEGFR2 inhibitor |
The propyl spacer in 1-(3-(ethylsulfonyl)propyl)-1H-1,2,4-triazol-3-amine provides conformational flexibility absent in smaller analogs, potentially enabling binding to deeper enzyme pockets.
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